molecular formula C7H5ClO2S B011571 (5-Methylthiophen-2-yl)(oxo)acetyl chloride CAS No. 100005-44-5

(5-Methylthiophen-2-yl)(oxo)acetyl chloride

Cat. No. B011571
M. Wt: 188.63 g/mol
InChI Key: VGISDLCTBUGNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylthiophen-2-yl)(oxo)acetyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thiophene and has a variety of uses in the pharmaceutical, agricultural, and chemical industries.

Mechanism Of Action

The exact mechanism of action of (5-Methylthiophen-2-yl)(oxo)acetyl chloride is not well understood. However, it is known to act as an acylating agent and react with various nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of acylated products, which can have various applications in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (5-Methylthiophen-2-yl)(oxo)acetyl chloride. However, it is known to have a low toxicity profile and is not expected to have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using (5-Methylthiophen-2-yl)(oxo)acetyl chloride in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, its limitations include its moisture sensitivity, which can lead to decomposition and reduced reactivity.

Future Directions

There are several future directions for the use of (5-Methylthiophen-2-yl)(oxo)acetyl chloride in scientific research. One potential direction is the development of new synthetic routes and methods for the preparation of this compound. Another direction is the exploration of its potential applications in the synthesis of novel organic compounds with pharmaceutical, agrochemical, or specialty chemical applications. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, (5-Methylthiophen-2-yl)(oxo)acetyl chloride is a versatile compound with diverse applications in scientific research. Its ease of synthesis, reactivity, and low toxicity profile make it an attractive reagent for organic synthesis. Further research is needed to explore its potential applications and to better understand its mechanism of action and potential effects on human health.

Synthesis Methods

The synthesis of (5-Methylthiophen-2-yl)(oxo)acetyl chloride involves the reaction of 5-methylthiophene-2-carboxylic acid with thionyl chloride and acetic anhydride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product obtained is a yellowish liquid that can be purified using distillation or recrystallization techniques.

Scientific Research Applications

(5-Methylthiophen-2-yl)(oxo)acetyl chloride has found various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceutical intermediates, agrochemicals, and specialty chemicals. It is also used in the preparation of acylating agents and as a starting material for the synthesis of heterocyclic compounds.

properties

CAS RN

100005-44-5

Product Name

(5-Methylthiophen-2-yl)(oxo)acetyl chloride

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C7H5ClO2S/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3H,1H3

InChI Key

VGISDLCTBUGNAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(=O)C(=O)Cl

Canonical SMILES

CC1=CC=C(S1)C(=O)C(=O)Cl

synonyms

2-Thiopheneacetyl chloride, 5-methyl-alpha-oxo- (9CI)

Origin of Product

United States

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